

AMA-37 solubility and preparation for experiments

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Compound of Interest

Compound Name: AMA-37

Cat. No.: B1664829

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Application Notes and Protocols for AMA-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMA-37 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][2][3][4][5] As an ATP-competitive and reversible inhibitor, **AMA-37** serves as a valuable tool for studying DNA damage response pathways and holds potential as a therapeutic agent to sensitize cancer cells to radiation and chemotherapy.[1] This document provides detailed information on the solubility of **AMA-37**, protocols for its preparation and use in key experiments, and visual representations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

Property	Value
CAS Number	404009-46-7[6]
Molecular Formula	C ₁₇ H ₁₇ NO ₃ [6]
Molecular Weight	283.32 g/mol [1][6]
IUPAC Name	(2-Hydroxy-4-morpholin-4-yl-phenyl)-phenyl-methanone[6]
Appearance	Solid powder[6]
Purity	>98%[6]

Data Presentation

In Vitro Inhibitory Activity of AMA-37

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **AMA-37** against DNA-PK and various isoforms of phosphoinositide 3-kinase (PI3K), demonstrating its selectivity.

Target	IC ₅₀ (μM)
DNA-PK	0.27[1]
p110α	32[1]
p110β	3.7[1]
p110γ	22[1]

Solubility and Preparation for Experiments

AMA-37 is soluble in dimethyl sulfoxide (DMSO).[6] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based medium for the specific assay.

Preparation of a 10 mM Stock Solution in DMSO

- **Weighing the Compound:** Accurately weigh out the desired amount of **AMA-37** powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.83 mg of **AMA-37** (Molecular Weight = 283.32 g/mol).
- **Dissolution:** Add the appropriate volume of high-purity DMSO to the weighed **AMA-37**. Using the example above, add 1 mL of DMSO.
- **Solubilization:** To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.^[1] Visually inspect the solution to ensure that all the solid has dissolved completely.
- **Storage:** Store the stock solution in small aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).^[6] It is advisable to store in separate packages to avoid repeated freeze-thaw cycles.^[1]

Experimental Protocols

Protocol 1: In Vitro DNA-PK Kinase Assay

This protocol provides a general method to determine the inhibitory activity of **AMA-37** on purified DNA-PK enzyme.

Materials:

- Purified DNA-PK enzyme
- DNA-PK peptide substrate (e.g., biotinylated p53-derived peptide)
- Linear double-stranded DNA (dsDNA) as a cofactor
- **AMA-37** stock solution (e.g., 10 mM in DMSO)
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
- ATP solution
- EDTA solution (to stop the reaction)

- 96-well assay plates
- Detection reagents (e.g., for fluorescence resonance energy transfer [FRET] or ELISA-based detection)

Procedure:

- Prepare Reagent Mix: In each well of a 96-well plate, add the DNA-PK enzyme, peptide substrate, and dsDNA cofactor in the assay buffer.
- Add Inhibitor: Add serial dilutions of **AMA-37** to the wells. Include a vehicle control with DMSO only.
- Initiate Kinase Reaction: Add ATP to a final concentration of 10-100 μM to start the reaction.
- Incubation: Incubate the plate at 30°C for 1-2 hours.
- Stop Reaction: Terminate the reaction by adding EDTA.
- Detect Phosphorylation: Measure the amount of phosphorylated substrate using a suitable detection method.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **AMA-37** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Protocol 2: Cellular γH2AX Immunofluorescence Assay for DNA Damage Assessment

This protocol describes how to assess the effect of **AMA-37** on DNA damage by staining for γH2AX , a marker for DNA double-strand breaks.

Materials:

- Cells of interest
- Cell culture medium and supplements

- **AMA-37** stock solution
- DNA-damaging agent (e.g., ionizing radiation or etoposide)
- Coverslips
- 4% paraformaldehyde in PBS
- 0.25% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against γ H2AX
- Fluorescently labeled secondary antibody
- DAPI (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

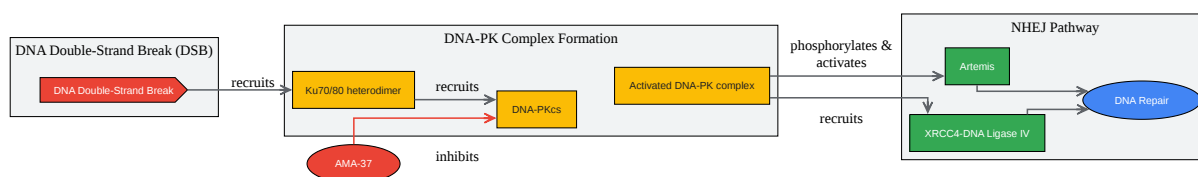
Procedure:

- **Cell Seeding:** Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with the desired concentration of **AMA-37** for a specified time. A concentration of 20 μ M has been shown to induce radiosensitization.[\[1\]](#)
- **Induce DNA Damage:** Expose the cells to a DNA-damaging agent.
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

- Primary Antibody Incubation: Incubate the cells with the primary antibody against γ H2AX overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
- Counterstaining: Stain the cell nuclei with DAPI.
- Mounting and Imaging: Mount the coverslips on microscope slides and visualize the γ H2AX foci using a fluorescence microscope.
- Quantification: Quantify the number of γ H2AX foci per nucleus using image analysis software.

Visualizations

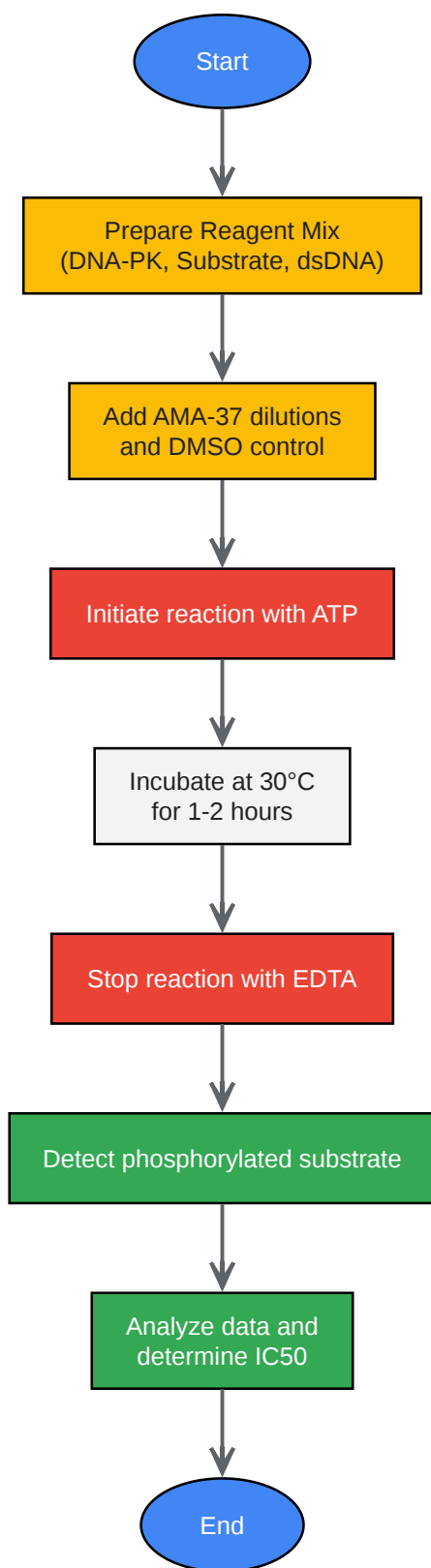
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)



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Caption: DNA-PK signaling in the NHEJ pathway and the inhibitory action of **AMA-37**.

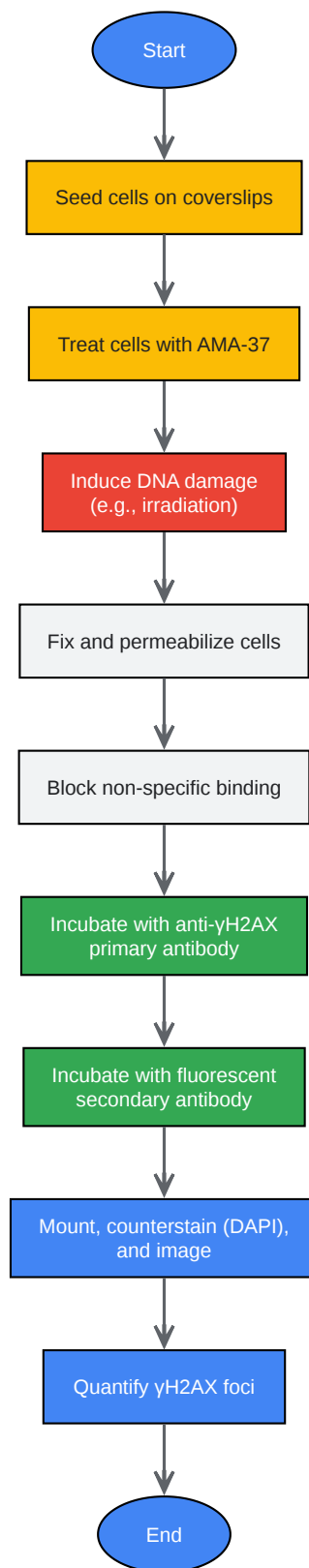
Experimental Workflow for In Vitro DNA-PK Kinase Assay



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Caption: Workflow for the in vitro DNA-PK kinase inhibition assay.

Experimental Workflow for Cellular γ H2AX Immunofluorescence Assay



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Caption: Workflow for the cellular γ H2AX immunofluorescence assay.

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